molecular formula C4H4ClN3S B2689743 3-Amino-5-chloropyrazine-2-thiol CAS No. 1801693-88-8

3-Amino-5-chloropyrazine-2-thiol

Cat. No.: B2689743
CAS No.: 1801693-88-8
M. Wt: 161.61
InChI Key: YPRPTPFOEDVBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloropyrazine-2-thiol is a heterocyclic compound with the molecular formula C4H4ClN3S It is characterized by the presence of an amino group, a chlorine atom, and a thiol group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyrazine-2-thiol typically involves the reaction of 3,5-dichloropyrazine-2-thiol with ammonia or an amine under controlled conditions. One common method involves the use of tris(dibenzylideneacetone)dipalladium(0) as a catalyst, along with N-ethyl-N,N-diisopropylamine and XantPhos in a solvent such as 1,4-dioxane. The reaction is carried out under an inert atmosphere and microwave irradiation at temperatures ranging from 20°C to 100°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloropyrazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazine ring or the functional groups attached to it.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atom can produce various substituted pyrazine derivatives .

Scientific Research Applications

3-Amino-5-chloropyrazine-2-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropyrazine-2-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .

Comparison with Similar Compounds

    2-Amino-5-chloropyrazine: Similar in structure but lacks the thiol group.

    3-Amino-5-bromopyrazine-2-thiol: Similar but with a bromine atom instead of chlorine.

    3-Amino-5-chloropyridine-2-thiol: Similar but with a pyridine ring instead of pyrazine.

Uniqueness: 3-Amino-5-chloropyrazine-2-thiol is unique due to the combination of its amino, chlorine, and thiol functional groups attached to a pyrazine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-5-chloro-1H-pyrazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-2-1-7-4(9)3(6)8-2/h1H,(H2,6,8)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRPTPFOEDVBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=S)N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.